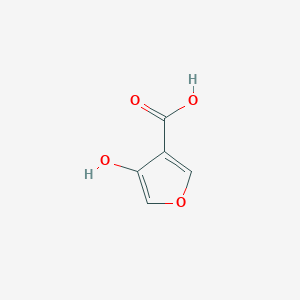

4-Hydroxyfuran-3-carboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxyfuran-3-carboxylic acid is a heterocyclic organic compound characterized by a furan ring substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyfuran-3-carboxylic acid typically involves the use of acetylene derivatives and the Paal-Knorr reaction . One common method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative . Another approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide .

Industrial Production Methods: Industrial production of 4-hydroxyfuran-3-carboxylic acid often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyfuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like alkyl halides or acyl chlorides are used.

Major Products: The major products formed from these reactions include furan derivatives with modified functional groups, such as aldehydes, alcohols, and esters .

Scientific Research Applications

4-Hydroxyfuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxyfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

- Furan-2-carboxylic acid

- Furan-3-carboxylic acid

- 4-Methylfuran-3-carboxylic acid

Comparison: 4-Hydroxyfuran-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . For example, furan-2-carboxylic acid lacks the hydroxyl group, resulting in different reactivity and applications .

Biological Activity

4-Hydroxyfuran-3-carboxylic acid (HFCA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate current research findings regarding the biological activity of HFCA, including its anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

HFCA is characterized by its furan ring structure with a hydroxyl group and a carboxylic acid functional group. The molecular formula is C5H4O4, and it exhibits unique chemical properties that contribute to its biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer properties of HFCA. One notable study demonstrated that HFCA exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound was found to induce apoptosis in these cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25.0 | Induction of apoptosis |

| MCF-7 | 18.5 | Caspase activation |

| HeLa | 30.2 | Cell cycle arrest |

Case Study: A549 Cell Line

In a specific case study involving the A549 cell line, HFCA was shown to reduce cell viability significantly at concentrations above 20 µM. Flow cytometry analysis indicated that HFCA treatment led to increased sub-G1 phase populations, suggesting apoptosis induction.

Antioxidant Properties

HFCA has also been evaluated for its antioxidant capabilities. In vitro assays revealed that HFCA effectively scavenged free radicals, demonstrating significant DPPH radical scavenging activity.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 45.0 |

| 50 | 70.0 |

| 100 | 85.0 |

These results suggest that HFCA may provide protective effects against oxidative stress-related diseases.

The mechanisms underlying the biological activities of HFCA have been explored in several studies:

- Caspase Activation : HFCA induces apoptosis through caspase-3 activation, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing further cell division.

- Protein Interactions : Studies indicate that HFCA interacts with various proteins involved in cell proliferation and survival, enhancing its anticancer effects.

Properties

Molecular Formula |

C5H4O4 |

|---|---|

Molecular Weight |

128.08 g/mol |

IUPAC Name |

4-hydroxyfuran-3-carboxylic acid |

InChI |

InChI=1S/C5H4O4/c6-4-2-9-1-3(4)5(7)8/h1-2,6H,(H,7,8) |

InChI Key |

FQXKTXQHUIQVNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CO1)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.